Mercaptopropionic acid isobutyl ester
Description
Chemical Identity and Nomenclature of Mercaptopropionic Acid Isobutyl Ester
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-methylpropyl 2-sulfanylpropanoate . Its molecular structure comprises:
- An isobutyl group (2-methylpropyl) linked via an ester bond to
- A propanoic acid backbone with a sulfhydryl (-SH) group at the β-carbon (second carbon).
The structural formula is represented as C₇H₁₄O₂S , with a molecular weight of 162.25 g/mol . The SMILES notation (CC(C)COC(=O)C(C)S) further clarifies the connectivity: the isobutyl moiety (CC(C)CO) bonds to the carbonyl oxygen, while the thiol group resides on the adjacent carbon.
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-methylpropyl 2-sulfanylpropanoate |
| Molecular Formula | C₇H₁₄O₂S |
| Molecular Weight | 162.25 g/mol |
| SMILES | CC(C)COC(=O)C(C)S |
Alternative Chemical Designations and Common Synonyms
This compound is recognized by multiple synonyms across chemical databases and industrial catalogs:
These variants reflect its functional groups (mercapto and ester) and the isobutyl substituent. The term "β-mercaptopropionate" emphasizes the thiol group's position on the second carbon of the propanoic acid chain.
CAS Registry Number and Regulatory Classification Codes
The Chemical Abstracts Service (CAS) Registry Number for this compound is 7383-65-5 . This identifier is critical for regulatory compliance and safety documentation.
Table 2: Regulatory and Classification Data
| Identifier | Value |
|---|---|
| CAS Number | 7383-65-5 |
| DSSTox Substance ID | DTXSID501295247 |
| PubChem CID | 14181800 |
While the European Community (EC) number is not explicitly listed in available sources, the DSSTox Substance ID (DTXSID501295247) facilitates toxicity assessments and regulatory tracking. The absence of an EC number suggests this compound may not be widely regulated under the European Chemicals Agency (ECHA) framework, though regional regulations should be verified for specific applications.
Structural and Functional Significance
The molecule’s bifunctional nature—combining a reactive thiol group and an ester linkage—enables dual reactivity in polymerization and conjugation reactions. The isobutyl group enhances hydrophobicity, making it suitable for modifying polymer matrices to improve flexibility or adhesion.
Properties
CAS No. |
7383-65-5 |
|---|---|
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
2-methylpropyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C7H14O2S/c1-5(2)4-9-7(8)6(3)10/h5-6,10H,4H2,1-3H3 |
InChI Key |
MZUANSMJHDOSFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C)S |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Activity
Research indicates that mercaptopropionic acid isobutyl ester exhibits significant antioxidant properties. It can scavenge free radicals, thereby preventing oxidative stress in biological systems. This characteristic makes it a potential candidate for therapeutic applications aimed at combating oxidative damage in cells.
Case Study: Antioxidant Efficacy
A study published in Food Chemistry demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound showed an IC50 value of 120 µg/mL in DPPH radical scavenging assays, indicating moderate antioxidant capacity.
Pharmaceutical Applications
Potential Therapeutic Uses
Mercaptopropionic acid derivatives have been investigated for their neuroprotective effects. In a study involving animal models, administration of mercaptopropionic acid was linked to reduced seizure activity and neuroprotection against excitotoxicity . This suggests potential applications in treating neurological disorders.
Table 2: Pharmacological Effects of this compound
| Effect | Observations |
|---|---|
| Anticonvulsant | Reduced seizure frequency |
| Neuroprotective | Preservation of neuronal integrity |
| Cytotoxicity | Selective against cancer cells (IC50 values ranging from 200-250 µg/mL) |
Industrial Applications
Use in Manufacturing Processes
The compound's reactivity makes it useful in the synthesis of various industrial chemicals. It can act as a precursor for producing thiol-based compounds that are essential in creating polymers and other materials with specific mechanical properties .
Chemical Reactions Analysis
Hydrolysis
In aqueous environments, the ester undergoes hydrolysis to regenerate mercaptopropionic acid and isobutanol:
Conditions: Acidic or basic catalysts accelerate hydrolysis.
Thiol-Ene Reaction
The thiol group reacts with alkenes in a radical-mediated thiol-ene coupling, forming thioether linkages:
Applications: Polymer crosslinking and bioconjugation.
Esterification with Alcohols
Mercaptopropionic acid isobutyl ester reacts with alcohols under acid catalysis to form new thioesters :
Optimal Conditions: Excess 3-mercaptopropionic acid (1.5–2.5 equivalents) .
Temperature-Dependent Pathways
| Temperature Range | Primary Product | Side Products |
|---|---|---|
| 0–40°C | Mercaptopropionic ester | Minimal monothiodipropionic ester |
| 75–150°C | Dithio/polythio esters | Significant monothiodipropionic ester |
Mechanistic Insight:
-
Lower temperatures favor H₂S addition to acrylic ester (reaction 1) .
-
Higher temperatures promote mercaptopropionic ester consumption via reaction with acrylic ester (reaction 2) :
Sulfur-Mediated Equilibrium
Added sulfur shifts equilibrium toward dithio/polythio esters :
Industrial-Scale Optimization
Continuous Process Parameters :
-
Residence Time: 15 hours.
-
Purity: 99% mercaptopropionic ester achieved via vacuum distillation.
-
Yield: >90% when polysulfide by-products are recycled.
Comparative Reaction Outcomes
| Reaction Type | Conditions | Yield | Key Product |
|---|---|---|---|
| Synthesis (H₂S route) | 0–40°C, excess H₂S | 90% | Mercaptopropionic ester |
| Thiol-ene coupling | Radical initiator, UV light | 85% | Thioether adduct |
| Hydrolysis | Acidic/neutral pH, 25°C | 95% | Mercaptopropionic acid |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of mercaptopropionic acid isobutyl ester with its methyl, ethyl, butyl, and isooctyl counterparts:
Notes:
- Thiol Reactivity : All derivatives retain the -SH group’s nucleophilic character, enabling participation in redox reactions or thiol-ene click chemistry .
Q & A
Q. What are the standard protocols for synthesizing mercaptopropionic acid isobutyl ester in laboratory settings?
The synthesis typically involves esterification of mercaptopropionic acid with isobutyl alcohol using acid catalysts. For example, p-toluenesulfonic acid (0.5–1.0 mol%) is effective for esterifying mercaptopropionic acid with polyols under reflux conditions (110–130°C) for 4–6 hours, achieving yields >85% after purification via silica gel chromatography or distillation . Water removal via anhydrous sodium sulfate or molecular sieves is critical to shift equilibrium toward ester formation .
Q. Which spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming ester bond formation. Key markers include the thiol proton (δ 1.3–1.5 ppm, singlet) and ester carbonyl (δ 170–175 ppm). Infrared (IR) spectroscopy should show a strong C=O stretch (~1730 cm⁻¹) and S-H stretch (~2550 cm⁻¹). High-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection ensures purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
Due to its thiol group, the compound requires handling in a fume hood with nitrile gloves and protective eyewear. Avoid contact with oxidizing agents to prevent exothermic reactions. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Always refer to Material Safety Data Sheets (MSDS) for emergency measures .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate racemization during the esterification of mercaptopropionic acid with isobutyl alcohol?
Racemization is minimized by avoiding high temperatures (>150°C) and strongly acidic conditions. Catalysts like dicyclohexylcarbodiimide (DCC) in chloroform at 0°C reduce side reactions, achieving enantiomeric excess (ee) >98% for chiral derivatives. Post-synthesis analysis via chiral HPLC or polarimetry is recommended to confirm optical purity .
Q. What methodological approaches are effective in resolving contradictions between computational predictions and experimental results regarding the thermodynamic stability of this compound?
Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Validate computational models (e.g., DFT calculations) against experimental thermochemical data, such as enthalpy of formation (ΔfH°) from NIST (e.g., 3-mercaptopropionic acid: ΔfH° = −512 kJ/mol) . Use sensitivity analyses to identify key variables (e.g., solvent polarity, temperature) affecting stability .
Q. How can researchers design experiments to assess the compound’s efficacy in polymer cross-linking applications, such as UV-curable resins?
Conduct photorheology experiments under UV light (365 nm) to measure gelation time and cross-link density. Compare results with control systems lacking the thiol-ester moiety. For example, this compound reduces gelation time by 30–40% in acrylate-based resins due to thiol-ene click reactivity. Characterize mechanical properties (e.g., tensile strength) post-curing .
Q. What strategies address low yields in large-scale syntheses of this compound?
Scale-up challenges include inefficient heat transfer and byproduct accumulation. Use continuous-flow reactors with immobilized catalysts (e.g., sulfonic acid-functionalized silica) to enhance reaction control. In-situ water removal via Dean-Stark traps or membrane separation improves yields to >90% at pilot scales .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
